molecular formula C20H22FN7 B12246383 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine

Cat. No.: B12246383
M. Wt: 379.4 g/mol
InChI Key: LPZVPTIWVBQBBA-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the cyclization to form the octahydropyrrolo[3,4-c]pyrrol ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different molecular targets.

    Quinazoline: Another class of compounds with diverse biological activities.

Uniqueness

4-Ethyl-5-fluoro-6-(5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine is unique due to its specific structural features and potent CDK2 inhibitory activity. This makes it a promising candidate for further research and development in therapeutic applications.

Properties

Molecular Formula

C20H22FN7

Molecular Weight

379.4 g/mol

IUPAC Name

4-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C20H22FN7/c1-3-16-18(21)20(24-11-23-16)28-9-13-7-27(8-14(13)10-28)19-15-4-5-22-6-17(15)25-12(2)26-19/h4-6,11,13-14H,3,7-10H2,1-2H3

InChI Key

LPZVPTIWVBQBBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC(=NC5=C4C=CN=C5)C)F

Origin of Product

United States

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